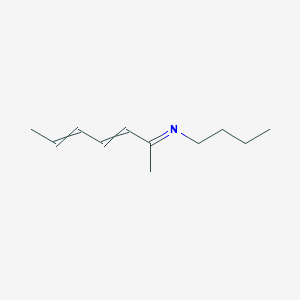
(2E)-N-Butylhepta-3,5-dien-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-Butylhepta-3,5-dien-2-imine: is an organic compound characterized by its unique structure, which includes a butyl group attached to a hepta-3,5-dien-2-imine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Butylhepta-3,5-dien-2-imine typically involves the reaction of hepta-3,5-dien-2-one with butylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the imine bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: (2E)-N-Butylhepta-3,5-dien-2-imine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in substitution reactions, where the butyl group or the imine nitrogen can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: (2E)-N-Butylhepta-3,5-dien-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2E)-N-Butylhepta-3,5-dien-2-imine exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets within proteins.
類似化合物との比較
(2E)-N-Butylhepta-3,5-dien-2-one: Similar structure but with a ketone group instead of an imine.
(2E)-N-Butylhepta-3,5-dien-2-amine: Similar structure but with an amine group instead of an imine.
Uniqueness: (2E)-N-Butylhepta-3,5-dien-2-imine is unique due to the presence of the imine group, which imparts distinct reactivity and interaction profiles compared to its ketone and amine analogs. The imine group allows for reversible covalent interactions, making it a valuable tool in various chemical and biological applications.
特性
CAS番号 |
90550-43-9 |
|---|---|
分子式 |
C11H19N |
分子量 |
165.27 g/mol |
IUPAC名 |
N-butylhepta-3,5-dien-2-imine |
InChI |
InChI=1S/C11H19N/c1-4-6-8-9-11(3)12-10-7-5-2/h4,6,8-9H,5,7,10H2,1-3H3 |
InChIキー |
AYSCOVDKBWEGJH-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(C)C=CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


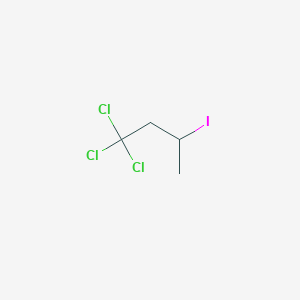
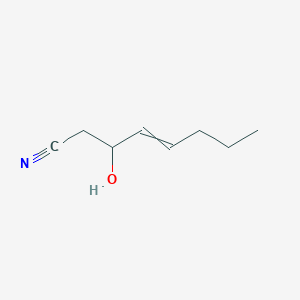
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
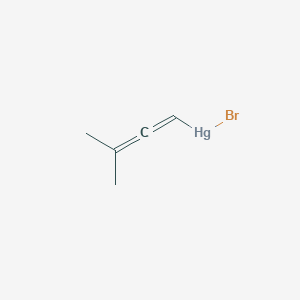
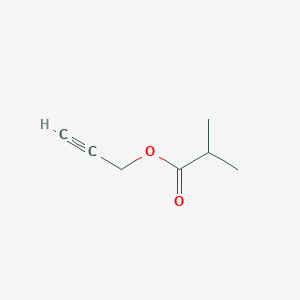
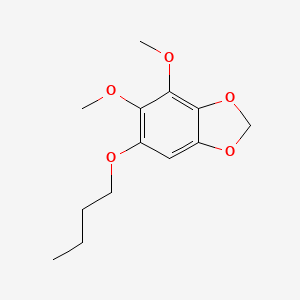
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
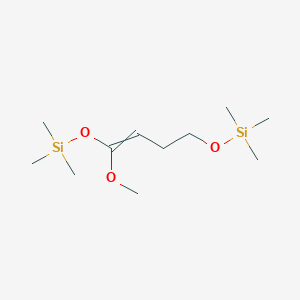
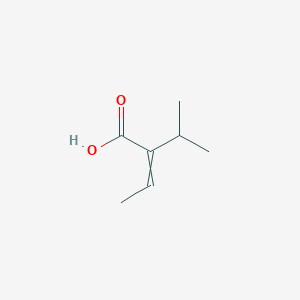
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

